molecular formula C7H12F3NO3S B12440797 H-Ala-SEt.TFA

H-Ala-SEt.TFA

Cat. No.: B12440797
M. Wt: 247.24 g/mol
InChI Key: JDYRSJNSQIMIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-SEt.TFA, also known as N-ethylthioalanine trifluoroacetate, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is often utilized in the field of organic chemistry for various synthetic applications. The trifluoroacetate (TFA) component is commonly used as a counterion in peptide synthesis due to its ability to stabilize the compound and facilitate purification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-SEt.TFA typically involves the protection of the amino group of alanine, followed by the introduction of the ethylthio group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of alanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Introduction of the Ethylthio Group: The protected alanine is then reacted with an ethylthio reagent under appropriate conditions to introduce the ethylthio group.

    Deprotection: The protecting group is removed to yield the final product, H-Ala-SEt.

    Formation of Trifluoroacetate Salt: The final product is treated with trifluoroacetic acid to form the trifluoroacetate salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of any residual protecting groups and impurities .

Chemical Reactions Analysis

Types of Reactions

H-Ala-SEt.TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted alanine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding thiol

Scientific Research Applications

H-Ala-SEt.TFA has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-SEt.TFA involves its incorporation into peptides and proteins. The ethylthio group can participate in various biochemical interactions, including disulfide bond formation and thiol-disulfide exchange reactions. These interactions play a crucial role in the stability and function of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-SEt.TFA is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .

Properties

Molecular Formula

C7H12F3NO3S

Molecular Weight

247.24 g/mol

IUPAC Name

S-ethyl 2-aminopropanethioate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11NOS.C2HF3O2/c1-3-8-5(7)4(2)6;3-2(4,5)1(6)7/h4H,3,6H2,1-2H3;(H,6,7)

InChI Key

JDYRSJNSQIMIEN-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.